

Pharmacokinetic Properties of Topical Mapracorat Formulations: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapracorat (BOL-303242-X, ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of inflammatory skin and ocular conditions such as atopic dermatitis, psoriasis, and allergic conjunctivitis.[1][2] As a SEGRA, Mapracorat is designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor (GR) activation from the metabolic side effects (transactivation), potentially offering a superior therapeutic index compared to traditional corticosteroids.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic properties of topical Mapracorat formulations, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of known quantitative data.

Mechanism of Action

Mapracorat exerts its anti-inflammatory effects by binding with high affinity and selectivity to the human glucocorticoid receptor.[1] Unlike classic corticosteroids, its primary mechanism involves the transrepression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This leads to a downstream reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5]

Key aspects of **Mapracorat**'s mechanism of action include:



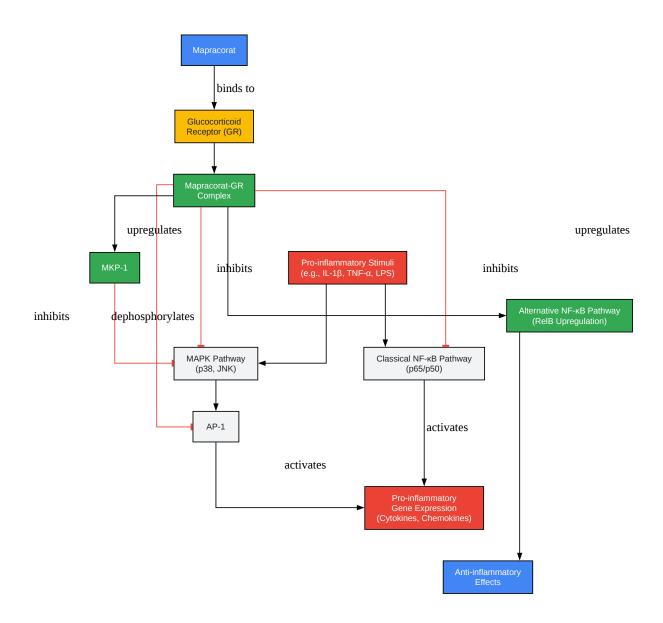




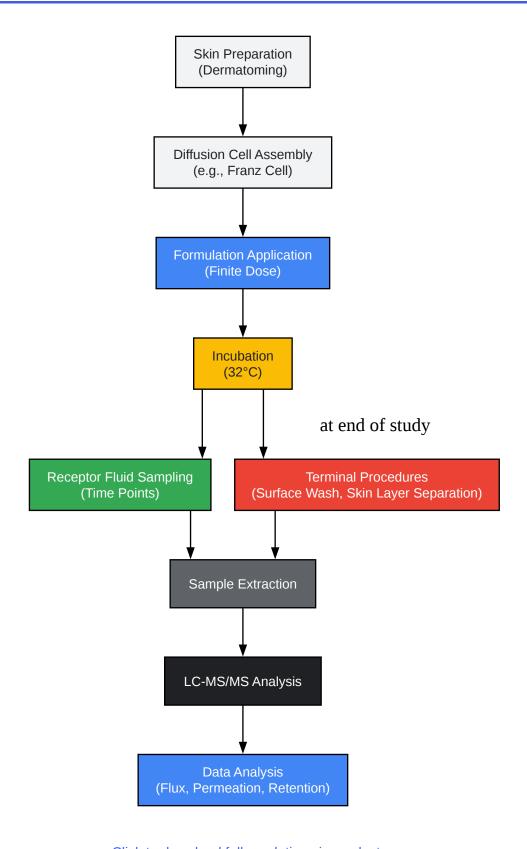
- Inhibition of MAPK Pathways: **Mapracorat** has been shown to inhibit the hyperosmolarity-induced phosphorylation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPKs).[4]
- Upregulation of Anti-inflammatory Proteins: It enhances the expression of MAP Kinase Phosphatase-1 (MKP-1), a negative regulator of MAPK signaling, thereby contributing to the resolution of inflammation.[4] A unique aspect of its action is the potentiation of the anti-inflammatory NF-kB alternative pathway through the upregulation of RelB.[6]

Signaling Pathway of Mapracorat









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